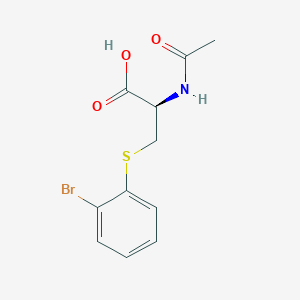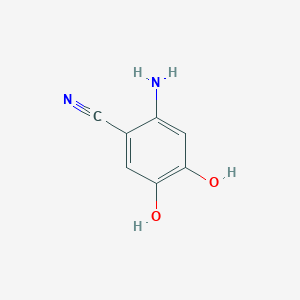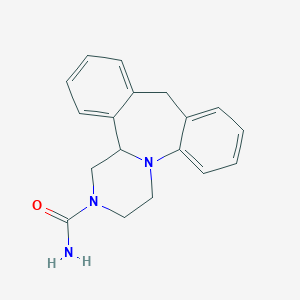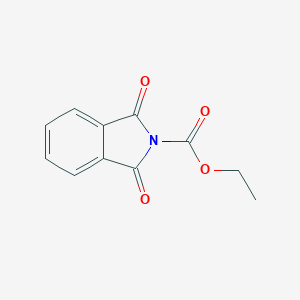
L-Cysteine, N-acetyl-S-(2-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(2-bromophenyl)- is a compound that belongs to the class of thiol-containing amino acids. It is widely used in the pharmaceutical industry due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromophenyl)- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
L-Cysteine, N-acetyl-S-(2-bromophenyl)- has various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. In addition, it has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using L-Cysteine, N-acetyl-S-(2-bromophenyl)- in lab experiments is its antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on cells. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Future Directions
There are several future directions for the study of L-Cysteine, N-acetyl-S-(2-bromophenyl)-. One of the areas of research is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the study of the toxicity of this compound can help in the development of safe and effective therapeutic agents.
Synthesis Methods
The synthesis of L-Cysteine, N-acetyl-S-(2-bromophenyl)- can be achieved through a two-step process. The first step involves the synthesis of N-acetyl-S-(2-bromophenyl)-cysteine methyl ester, which is obtained by the reaction of 2-bromobenzoyl chloride with L-cysteine methyl ester. The second step involves the deprotection of the methyl ester group to obtain L-Cysteine, N-acetyl-S-(2-bromophenyl)-.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2-bromophenyl)- has been extensively studied in various scientific research applications. It has been shown to have antioxidant properties, which makes it a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
CAS RN |
113276-92-9 |
|---|---|
Product Name |
L-Cysteine, N-acetyl-S-(2-bromophenyl)- |
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
BCEPAWKGKVEGSZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
synonyms |
O-BPMA ortho-bromophenylmercapturic acid S-(2-bromophenyl)mercapturic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)










